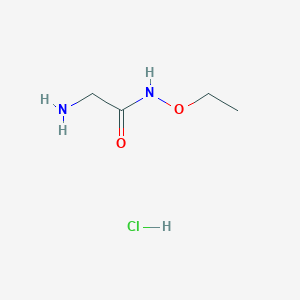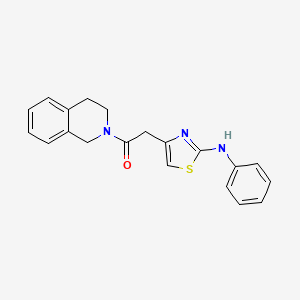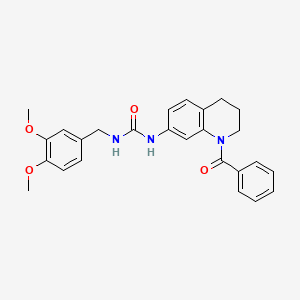![molecular formula C17H19NO5S2 B2513441 Methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate CAS No. 2415530-57-1](/img/structure/B2513441.png)
Methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate is a chemical compound that belongs to the class of sulfonamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. It has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of therapeutic effects that make it a useful tool for studying inflammation, pain, and neurological disorders. However, the compound has some limitations. It is not water-soluble, which can make it difficult to administer in animal models. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate. One area of interest is the development of more water-soluble derivatives that can be administered more easily in animal models. Another area of interest is the investigation of the compound's potential as a treatment for other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential side effects.
Méthodes De Synthèse
The synthesis of Methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate involves the reaction of 4-methoxy-3-nitrobenzoic acid with thiophen-3-ylcyclopropylmethanamine followed by the reduction of the nitro group to an amine group. The amine group is then reacted with methyl 4-bromomethylbenzoate in the presence of a base to form the final product. The synthesis method has been optimized to yield a high purity product.
Applications De Recherche Scientifique
Methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also shown promise as a potential treatment for Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-22-14-4-3-12(16(19)23-2)9-15(14)25(20,21)18-11-17(6-7-17)13-5-8-24-10-13/h3-5,8-10,18H,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKLSTQNTFVQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B2513359.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide](/img/structure/B2513360.png)
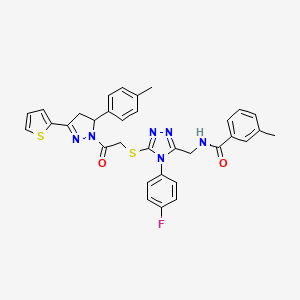
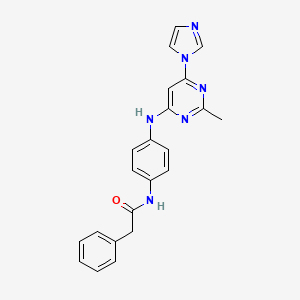

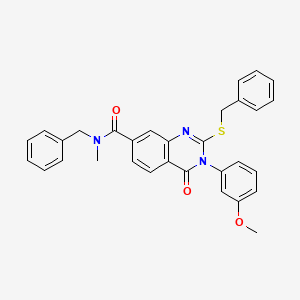
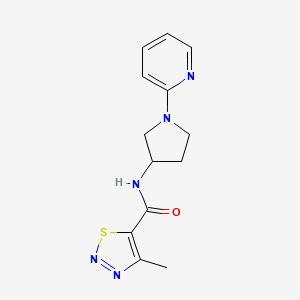
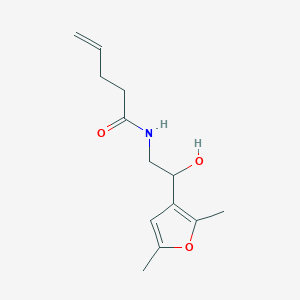

![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2513376.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2513377.png)
